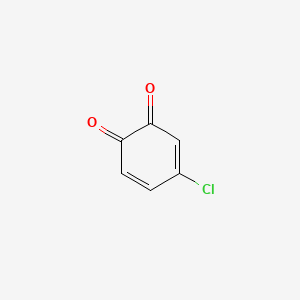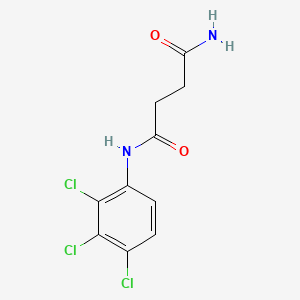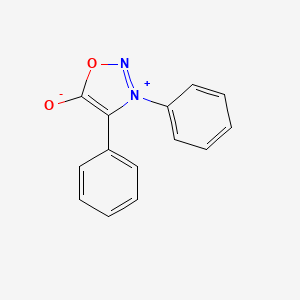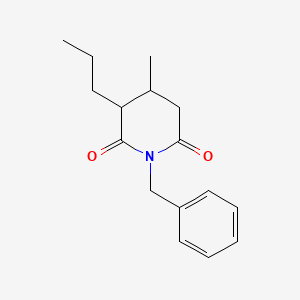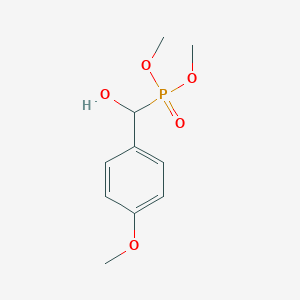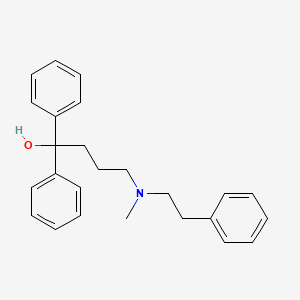
Benzhydrol, alpha-(3-(methylphenethylamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzhydrol, alpha-(3-(methylphenethylamino)propyl)- can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with benzaldehyde to form benzhydrol . This intermediate can then be further modified to introduce the alpha-(3-(methylphenethylamino)propyl) group through nucleophilic substitution reactions.
Another method involves the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride . The resulting benzhydrol can then undergo further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of benzhydrol derivatives often involves large-scale Grignard reactions or reductions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of these processes.
Chemical Reactions Analysis
Types of Reactions
Benzhydrol, alpha-(3-(methylphenethylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation of benzhydrol derivatives typically yields benzophenone derivatives.
Reduction: Reduction reactions can convert benzophenone back to benzhydrol using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzhydrol scaffold.
Common Reagents and Conditions
Oxidizing Agents: N-Bromosuccinimide (NBS), pyridinium chlorochromate (PCC), and molecular bromine are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Major Products
The major products formed from these reactions include benzophenone derivatives, various substituted benzhydrols, and other functionalized diaryl alcohols .
Scientific Research Applications
Benzhydrol, alpha-(3-(methylphenethylamino)propyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzhydrol, alpha-(3-(methylphenethylamino)propyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In biological systems, it may interact with receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanol (Benzhydrol): The parent compound, which lacks the alpha-(3-(methylphenethylamino)propyl) group.
Benzophenone: The oxidized form of benzhydrol, used in various chemical syntheses.
Diphenylmethane: A related compound with a similar structure but lacking the hydroxyl group.
Uniqueness
Benzhydrol, alpha-(3-(methylphenethylamino)propyl)- is unique due to the presence of the alpha-(3-(methylphenethylamino)propyl) group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4082-52-4 |
|---|---|
Molecular Formula |
C25H29NO |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-[methyl(2-phenylethyl)amino]-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C25H29NO/c1-26(21-18-22-12-5-2-6-13-22)20-11-19-25(27,23-14-7-3-8-15-23)24-16-9-4-10-17-24/h2-10,12-17,27H,11,18-21H2,1H3 |
InChI Key |
HADVEWDCCJDKGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
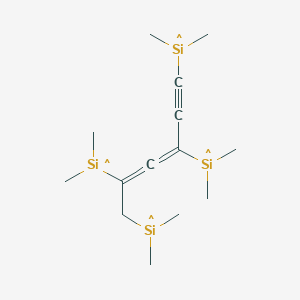
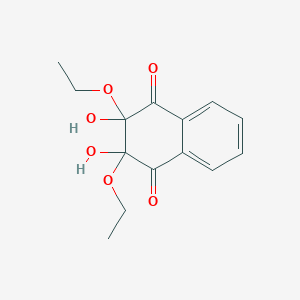
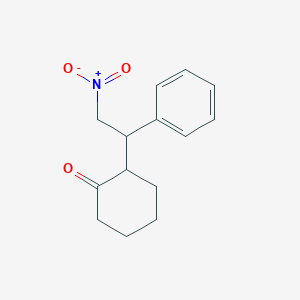
![N-Cyclopentyl-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14159182.png)
![2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N,N-diphenylacetamide](/img/structure/B14159193.png)
![(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran](/img/structure/B14159205.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
